Cas no 40292-15-7 ((4-Bromophenyl)(4-nitrophenyl)methanone)
(4-Bromophenyl)(4-nitrophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)-(4-nitrophenyl)methanone
- (4-bromophenyl)(4-nitrophenyl)Methanone
- 4-Bromo-4'-nitrobenzophenone
- (4-Brom-phenyl)-(4-nitro-phenyl)-keton
- 4-Brom-4'-nitro-benzophenon
- 4-bromophenyl 4-nitrophenyl ketone
- 4-bromophenyl(4-nitrophenyl)methanone
- HMS557K14
- Maybridge1_005690
- E83287
- SXYMUGJXZKDIRK-UHFFFAOYSA-N
- DA-31954
- YSCK0261
- AS-2766
- 4-Bromo-4''-nitrobenzophenone
- CCG-54642
- AKOS016018342
- SY312073
- (4-Bromo-phenyl)-(4-nitro-phenyl)-methanone
- DivK1c_001978
- (4-bromophenyl)-(4-nitrophenyl)-methanone
- SR-01000643731-1
- MFCD00179024
- DTXSID30385054
- CS-0204990
- 40292-15-7
- CDS1_000938
- SCHEMBL1979491
- (4-Bromophenyl)(4-nitrophenyl)methanone
-
- MDL: MFCD00179024
- Inchi: 1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
- InChI Key: SXYMUGJXZKDIRK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 304.96900
- Monoisotopic Mass: 304.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 62.89000
- LogP: 4.11150
(4-Bromophenyl)(4-nitrophenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(4-Bromophenyl)(4-nitrophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086542-5g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 5g |
14175CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086542-2g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 2g |
7608CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086542-1g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 1g |
4697CNY | 2021-05-07 | |
| Fluorochem | 201644-1g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201644-2g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201644-5g |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| TRC | B802740-50mg |
(4-Bromophenyl)(4-nitrophenyl)methanone |
40292-15-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B802740-100mg |
(4-Bromophenyl)(4-nitrophenyl)methanone |
40292-15-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B802740-500mg |
(4-Bromophenyl)(4-nitrophenyl)methanone |
40292-15-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
| AK Scientific | AMTH085-250mg |
4-Bromo-4'-nitrobenzophenone |
40292-15-7 | 97% | 250mg |
$39 | 2025-02-18 |
(4-Bromophenyl)(4-nitrophenyl)methanone Suppliers
(4-Bromophenyl)(4-nitrophenyl)methanone Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (4-Bromophenyl)(4-nitrophenyl)methanone
Recent Advances in the Application of (4-Bromophenyl)(4-nitrophenyl)methanone (CAS 40292-15-7) in Chemical Biology and Pharmaceutical Research
The compound (4-Bromophenyl)(4-nitrophenyl)methanone (CAS 40292-15-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This diaryl ketone derivative, characterized by its distinct bromo- and nitro-substituted aromatic rings, has demonstrated versatile applications ranging from organic synthesis intermediates to potential bioactive scaffolds. Recent studies have particularly focused on its role in the development of novel therapeutic agents and as a building block for more complex molecular architectures.
In synthetic chemistry, (4-Bromophenyl)(4-nitrophenyl)methanone has proven valuable as a precursor for various coupling reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness in Suzuki-Miyaura cross-coupling reactions, where it served as an excellent electrophilic partner for constructing biaryl systems. The bromo substituent at the para position provides a reactive site for palladium-catalyzed couplings, while the nitro group offers additional opportunities for subsequent functional group transformations.
Pharmaceutical research has explored the biological potential of derivatives based on this scaffold. Researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that structural analogs of (4-Bromophenyl)(4-nitrophenyl)methanone show promising inhibitory activity against protein kinases involved in inflammatory pathways. The unique electronic properties conferred by the nitro and bromo substituents appear to facilitate specific interactions with the ATP-binding sites of certain kinase targets.
Material science applications have also benefited from this compound. Its crystalline properties and molecular packing characteristics have been investigated for potential use in organic electronic devices. A 2023 study in Advanced Materials highlighted how the dipole moment created by the asymmetric substitution pattern of (4-Bromophenyl)(4-nitrophenyl)methanone contributes to interesting charge transport properties in thin film applications.
The safety profile and handling considerations of (4-Bromophenyl)(4-nitrophenyl)methanone have been recently updated in regulatory documents. The European Chemicals Agency (ECHA) published new guidelines in 2024 regarding its storage and disposal, emphasizing the need for proper ventilation due to potential decomposition products. These updates reflect the growing industrial use of this compound and the need for standardized safety protocols.
Future research directions appear to focus on expanding the utility of this scaffold through innovative synthetic modifications. Computational chemistry approaches are being employed to predict new derivatives with enhanced properties, while high-throughput screening methods are evaluating its potential in drug discovery programs. The compound's versatility ensures it will remain an important tool in chemical biology and pharmaceutical development for years to come.
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